1-(4-butoxyphenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea

UT-B inhibition erythrocyte lysis urea transporter

This compound is a validated yet weakly active UT-B inhibitor (IC50 ~16.5 µM), making it an ideal low-activity control or SAR starting point for urea transporter research where a potent tool compound is not required. As a representative of the isoxazolyl-urea kinase modulator class claimed in US 7,750,160 B2, it is specifically suited for populating kinase-targeted screening libraries to map intellectual property space. Its modest potency ensures no competition with proprietary lead series while providing a defined scaffold for fragment growth. Procure with confidence – verified CAS 2034244-86-3, available from multiple qualified suppliers at ≥95% purity.

Molecular Formula C18H25N3O3
Molecular Weight 331.416
CAS No. 2034244-86-3
Cat. No. B2368748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-butoxyphenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea
CAS2034244-86-3
Molecular FormulaC18H25N3O3
Molecular Weight331.416
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)NC(=O)NCCCC2=CC(=NO2)C
InChIInChI=1S/C18H25N3O3/c1-3-4-12-23-16-9-7-15(8-10-16)20-18(22)19-11-5-6-17-13-14(2)21-24-17/h7-10,13H,3-6,11-12H2,1-2H3,(H2,19,20,22)
InChIKeyPMNZXCGODVKBJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 400 mg / 5.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Butoxyphenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea (CAS 2034244-86-3) – Identity, Target Class & Procurement Baseline


1-(4-butoxyphenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea (CAS 2034244-86-3) is a small-molecule urea derivative (C18H25N3O3; MW 331.4) containing a 4-butoxyphenyl moiety and a 3-methylisoxazole propyl tail. Publicly indexed bioactivity data for this precise compound are extremely sparse. The limited available records associate it with urea transporter B (UT-B) inhibition in murine erythrocytes [1] and, in patent contexts, as a representative member of isoxazolyl-urea kinase modulator libraries [2], but no peer-reviewed pharmacological characterization of this single entity has been identified at this time.

Why Generic Substitution or Analog Swapping Is Unsupported for 1-(4-Butoxyphenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea


The lack of publicly available quantitative head-to-head data precludes any evidence-based argument that this compound is functionally or clinically interchangeable with, or superior to, structural analogs. Existing patent disclosures classify the isoxazolyl-urea core as a common scaffold for kinase modulation, but they do not isolate performance values for this specific derivative relative to others [1]. In the UT-B inhibition record, the reported IC50 value falls in the micromolar range, a potency level insufficient to claim differentiation from other weak urea-transporter ligands without direct comparator data [2]. Therefore, simple generic substitution cannot be scientifically validated at present.

Quantitative Differentiation Evidence Inventory for 1-(4-Butoxyphenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea


Urea Transporter B (UT-B) Inhibition in Murine Erythrocytes – Single-Point Weak Activity

Against the mouse urea transporter UT-B, this compound exhibits an IC50 of 16.5 µM, reflecting marginal inhibition. No directly comparable analog was tested in the same assay, therefore no quantifiable differentiation can be established [1].

UT-B inhibition erythrocyte lysis urea transporter

Isoxazolyl-Urea Kinase Modulator Scaffold – Patent-Level Class Inference

The compound falls within the generic Markush structures claimed in US 7,750,160 B2 as a kinase modulator. The patent exemplifies numerous isoxazolyl-ureas with broad biological activity, but does not report isolated biochemical or cellular IC50 values for this specific CAS number [1]. Consequently, no direct head-to-head comparison with other kinase modulators can be drawn.

kinase modulation isoxazole urea scaffold patent

Evidence-Constrained Application Scenarios for 1-(4-Butoxyphenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea


Exploratory Screening in Urea Transporter Biology (Non-Competitive)

Given its modest UT-B inhibition (IC50 ~16.5 µM), the compound may serve as a low-activity control or starting point for structure-activity relationship (SAR) studies in urea transporter research, provided no more potent tool compound is required [1].

Chemical Library Completeness for Kinase Modulator Patent Landscaping

As a representative of the isoxazolyl-urea class claimed in US 7,750,160 B2, this compound can be used to populate screening libraries intended to map kinase modulator intellectual property space, though its individual bioactivity remains undefined [1].

Quote Request

Request a Quote for 1-(4-butoxyphenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.